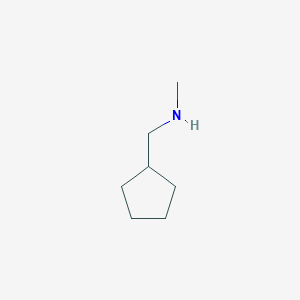

![molecular formula C14H15Cl2NO4 B1347594 Diethyl{[(2,4-dichlorophenyl)amino]methylene}malonate CAS No. 19056-81-6](/img/structure/B1347594.png)

Diethyl{[(2,4-dichlorophenyl)amino]methylene}malonate

Übersicht

Beschreibung

Diethyl{[(2,4-dichlorophenyl)amino]methylene}malonate (DCPMM) is a synthetically produced compound that has been used in a variety of scientific research applications. DCPMM is an aromatic compound with a molecular weight of 315.2 g/mol and a boiling point of 214°C. It is a colorless liquid that is soluble in water, ethanol, and acetone. DCPMM has been used in numerous scientific research applications due to its ability to interact with various biological molecules, including proteins and DNA.

Wissenschaftliche Forschungsanwendungen

Supramolecular Assembly Formation

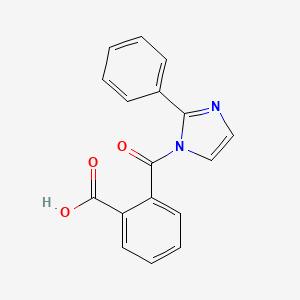

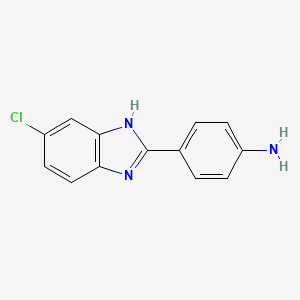

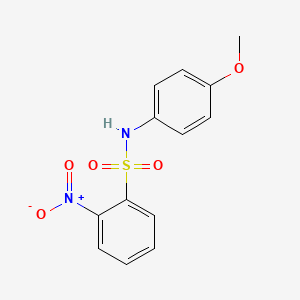

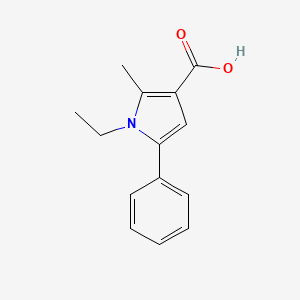

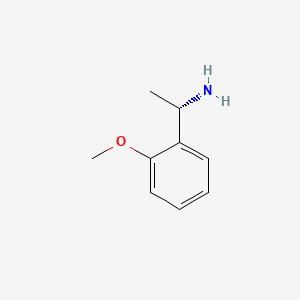

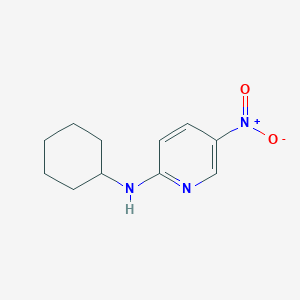

The crystal structures of diethyl aryl amino methylene malonate (DAM) derivatives reveal significant insights into supramolecular assembly formation assisted via non-covalent interactions. The molecular structures of these derivatives showcase co-planar conformations with common strong intramolecular N–H⋯O hydrogen bonding, forming a ring of graph-set motif S11 (6). Particularly, the presence of chloro and nitro substitutions influences the strengths of hydrogen bonding, highlighting the effect of such substitutions on molecular interactions and assembly formations (Shaik, Angira, & Thiruvenkatam, 2019).

Synthesis of Quinoline Derivatives

Diethyl 2-((4-nitroanilino)methylene)malonate is a crucial precursor in the synthesis of several quinoline derivatives, which exhibit biological activities including antiviral, immunosuppressive, anticancer, and photoprotector properties. A rapid, room-temperature liquid phase synthesis method for this molecule suggests its potential for large-scale production, which could significantly benefit pharmaceutical research and development (Valle, Mangalaraja, Rivas, Becerra, & Naveenraj, 2018).

Polymerization Initiator

The methylene bis(diethyl malonate)–cerium ammonium nitrate redox couple has been identified as an effective initiator in the polymerization of methyl methacrylate at room temperature. This finding opens up new avenues for synthesizing polymers with high yields and moderate concentration ratios, providing a base for further advancements in polymer chemistry (Bıçak & Özeroğlu, 2001).

Cyclocondensation Reactions

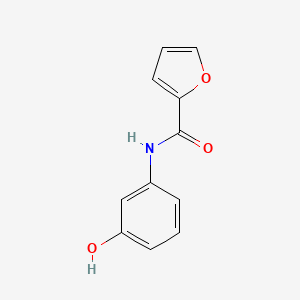

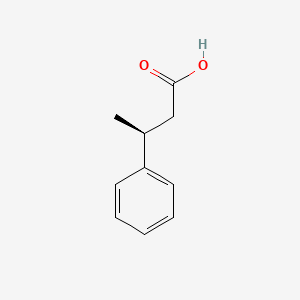

Malonates, including diethyl malonate, have been utilized as reagents for cyclocondensation reactions with 1,3-dinucleophiles to form six-membered heterocycles. This application of malonates demonstrates their versatility and potential in synthesizing various heterocyclic compounds, which are critical in medicinal chemistry and material science (Stadlbauer, Badawey, Hojas, Roschger, & Kappe, 2001).

Difunctionalization Reactions

Regiodivergent palladium-catalyzed alkene difunctionalization reactions between diethyl malonate and 1,5-dienes bearing a triflate group have been described. This process, which can lead to the formation of malonate-substituted methylene cyclobutanes and methylene cyclopentanes, showcases the compound's role in creating complex molecular architectures, further emphasizing its significance in synthetic organic chemistry (Bornowski, Shepich, Carpenter, White, Hatt, & Wolfe, 2022).

Eigenschaften

IUPAC Name |

diethyl 2-[(2,4-dichloroanilino)methylidene]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15Cl2NO4/c1-3-20-13(18)10(14(19)21-4-2)8-17-12-6-5-9(15)7-11(12)16/h5-8,17H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVIWITLJGLYULB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=C(C=C(C=C1)Cl)Cl)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10296538 | |

| Record name | diethyl{[(2,4-dichlorophenyl)amino]methylene}malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10296538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl{[(2,4-dichlorophenyl)amino]methylene}malonate | |

CAS RN |

19056-81-6 | |

| Record name | 1,3-Diethyl 2-[[(2,4-dichlorophenyl)amino]methylene]propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19056-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 109819 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019056816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC109819 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109819 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | diethyl{[(2,4-dichlorophenyl)amino]methylene}malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10296538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.